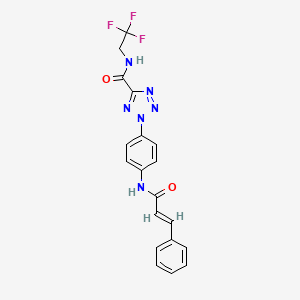

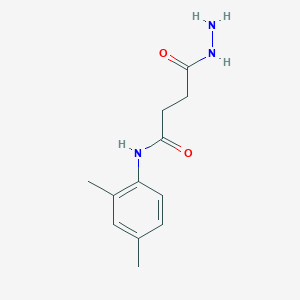

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide (N-DMPHOB) is a synthetic compound that has been studied for its potential uses in scientific research. N-DMPHOB has a variety of applications, including as a reagent for the synthesis of compounds and as a tool for studying biochemical and physiological effects.

科学的研究の応用

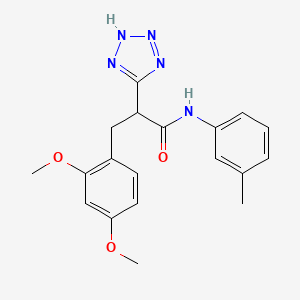

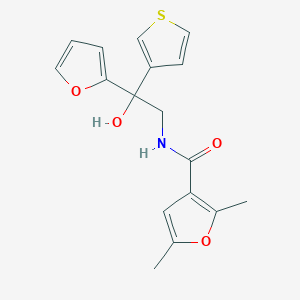

Synthesis of Novel Heterocyclic Compounds

N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide and related compounds have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthetic processes often aim at exploring the antimicrobial activities of the synthesized compounds or their potential in creating new materials with desirable physical and chemical properties. For example, the hydrazide derivatives have been employed in synthesizing pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, rhodanine, quinazoline, and benzoxazinone derivatives, many of which exhibited significant antibacterial activities (Fatehia & K. Mohamed, 2010).

Electrochemical and Computational Studies

In the realm of electrochemistry and corrosion science, derivatives of this compound have been studied for their potential as corrosion inhibitors. These studies often combine experimental approaches with computational simulations to understand the interaction mechanisms between the inhibitors and metal surfaces, aiming to enhance the corrosion resistance of metals in various environments. The insights gained from these studies are critical for the development of safer and more effective corrosion inhibitors in industrial applications (H. Lgaz et al., 2020).

作用機序

Target of Action

The primary target of N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of neurological functions and responses .

Mode of Action

Amitraz acts as an alpha-adrenergic agonist . It interacts with the alpha-adrenergic receptors, leading to overexcitation in the nervous system of insects . This overexcitation eventually results in paralysis and death .

Biochemical Pathways

Amitraz affects the monoamine oxidases and prostaglandin synthesis pathways . The inhibition of these pathways contributes to the overexcitation and subsequent paralysis in insects .

Pharmacokinetics

It is known that amitraz and its metabolites can pass the blood-brain barrier, suggesting that it is well-absorbed and distributed in the body . The exact metabolism and excretion processes of Amitraz are yet to be elucidated.

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is often used as an insecticide against mite or tick infestations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, overuse and off-label use of Amitraz have led to reports of resistance in some insects

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-3-4-10(9(2)7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZLXTGAIXCZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)

![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)

![4-Ethoxy-3-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2944037.png)

![2-Chloro-N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2944041.png)

![(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944043.png)

![(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944044.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2944046.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2944047.png)